molecular formula C14H11BrO2 B8751364 4-Bromophenyl phenylacetate CAS No. 79235-34-0

4-Bromophenyl phenylacetate

Cat. No.: B8751364
CAS No.: 79235-34-0
M. Wt: 291.14 g/mol
InChI Key: WHUOBOZCUKCBMA-UHFFFAOYSA-N
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Description

4-Bromophenyl phenylacetate (C₁₄H₁₁BrO₂) is an aromatic ester derivative characterized by a phenylacetate group esterified to a 4-bromophenyl moiety. These compounds are often studied for their roles in organic synthesis, pharmaceutical intermediates, and biological activities, including anticancer and antimicrobial effects .

Properties

CAS No.

79235-34-0

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(4-bromophenyl) 2-phenylacetate

InChI

InChI=1S/C14H11BrO2/c15-12-6-8-13(9-7-12)17-14(16)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WHUOBOZCUKCBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns : Bromine at the para position is conserved across analogs, but functional group variations (e.g., ethyl vs. phenacyl esters) significantly alter lipophilicity and reactivity .
  • Thermal Stability : Ethyl 4-bromophenylacetate’s low boiling point (88–90°C at 0.35 mmHg) suggests volatility under reduced pressure, whereas 4-bromophenylacetic acid’s high melting point (114–117°C) indicates strong intermolecular interactions .

Anticancer Effects

  • Phenylacetate Derivatives : Sodium phenylacetate (NaPa) induces apoptosis in osteosarcoma cells via G1-phase cell cycle arrest, downregulation of Bcl-2, and upregulation of p21Cip1 . Similar mechanisms are observed in glioblastoma models, where phenylacetate promotes tumor differentiation and extends survival in rats .
  • 4-Bromophenyl Analogs : Bromine substitution enhances bioactivity in some contexts. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist, triggering calcium mobilization in neutrophils .

Mechanism of Action

  • PPARγ Activation : Aromatic fatty acids like phenylacetate bind peroxisome proliferator-activated receptor gamma (PPARγ), correlating with cytostatic effects. Activity increases with halogen substitution (phenylacetate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) .
  • Protein Prenylation Inhibition: Phenylacetate disrupts cholesterol synthesis in gliomas by inhibiting mevalonate pathways, a mechanism less evident in non-brominated analogs .

Q & A

Q. What are the key pharmacological effects of phenylacetate derivatives, including 4-bromophenyl phenylacetate, in cancer research?

Phenylacetate derivatives, such as sodium phenylacetate (NaPA), exhibit selective growth arrest and apoptosis in cancer cells via:

  • Cell cycle arrest : Inhibition of pRb phosphorylation and upregulation of p21Cip1, leading to G1 phase arrest .
  • Apoptotic pathways : Downregulation of Bcl-2 and upregulation of Bax, triggering mitochondrial apoptosis .
  • Phenotypic reversion : Reduced invasiveness and tumorigenicity in prostate cancer models .
    Methodological tip: Use in vitro assays (e.g., flow cytometry for cell cycle analysis, Western blotting for Bcl-2/Bax expression) and in vivo xenograft models to validate these mechanisms.

Q. How can this compound derivatives be synthesized and purified for research use?

Synthesis typically involves:

  • Esterification : Reacting 4-bromophenylacetic acid (mp: 114–117°C, CAS 1878-68-8) with alcohols (e.g., ethanol, methanol) under acid catalysis .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) to achieve >95% purity .
    Key parameters: Monitor reaction progress via TLC (Rf values) and confirm purity via NMR (e.g., ¹H NMR for ester proton signals at δ 4.1–4.3 ppm) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Chromatography : HPLC with C18 columns (e.g., LiChrosorb® RP-8) for purity assessment .
  • Spectroscopy : FT-IR (C=O stretch ~1740 cm⁻¹ for esters) and mass spectrometry (e.g., molecular ion peaks at m/z 229.07 for methyl 4-bromophenylacetate) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 29–31°C for ethyl 4-bromophenylacetate) .

Advanced Research Questions

Q. How can computational modeling optimize force field parameters for this compound in molecular dynamics simulations?

The GAFF-LCFF force field can be refined by:

  • Lennard-Jones (LJ) parameter adjustments : Reduce the well depth (ε) for aromatic carbons (e.g., from 0.289824 kJ mol⁻¹ to improve density predictions) .
  • Electrostatic interactions : Optimize partial charges for the ester carbonyl group using quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*) .
    Validation: Compare simulated bulk properties (density, enthalpy of vaporization) with experimental data (e.g., NIST Chemistry WebBook for phenylacetate derivatives) .

Q. How do researchers reconcile contradictory data on phenylacetate’s biological activity across cell lines?

Discrepancies in efficacy (e.g., varying IC₅₀ values in osteosarcoma vs. prostate cancer) may arise from:

  • Cell-specific signaling : Differences in p21Cip1 expression or Rb pathway mutations .
  • Metabolic variability : Differential uptake of phenylacetate due to membrane transporter expression .
    Resolution strategy: Perform dose-response assays across multiple cell lines and correlate results with genomic/proteomic profiling (e.g., RNA-seq for pathway analysis).

Q. What strategies improve the stability of phenylacetate derivatives in aqueous formulations?

  • Excipient optimization : Use non-ionic surfactants (e.g., tyloxapol at 0.02–0.15% w/v) to prevent hydrolysis .
  • pH control : Maintain formulations at pH 6.5–7.5 to avoid ester bond cleavage .
  • Container selection : Polypropylene containers reduce adsorption compared to glass .

Q. How can phenylacetate derivatives be integrated into combination therapies for enhanced efficacy?

  • Synergistic agents : Co-administer with suramin to abrogate prostate cancer cell growth completely (vs. partial inhibition with single agents) .
  • Mechanistic complementarity : Pair with histone deacetylase (HDAC) inhibitors to amplify epigenetic regulation .
    Experimental design: Use Chou-Talalay synergy analysis (Combination Index <1 indicates synergy) .

Q. What environmental safety considerations apply to phenylacetate derivatives in research waste?

  • Biodegradation : Microbial esterases (e.g., from Proteobacteria) can depolymerize phenylacetate esters via TCA cycle-linked pathways .
  • Toxicity screening : Use Daphnia magna or algal growth inhibition assays to assess ecotoxicological risks .
    Best practice: Neutralize waste with NaOH (pH 7–8) before disposal to minimize environmental persistence .

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